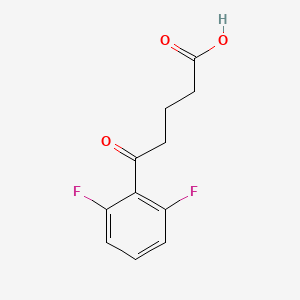

5-(2,6-Difluorophenyl)-5-oxovaleric acid

Descripción general

Descripción

5-(2,6-Difluorophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2,6-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- Building Block in Synthesis : 5-(2,6-Difluorophenyl)-5-oxovaleric acid serves as a crucial building block for synthesizing more complex organic molecules, particularly pharmaceuticals targeting various diseases, including cancer and infections.

-

Biological Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it relevant in the exploration of protein-ligand interactions. This property is critical for drug design, particularly in targeting enzymes involved in disease pathways.

-

Anticancer Research

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human lung cancer (A549) and colorectal cancer (HCT-116) cells. The IC50 values indicate significant potency against these cell lines.

Cell Line IC50 (μM) A549 (lung cancer) 10 HCT-116 (colorectal cancer) 15 -

Antimicrobial Activity

- Recent studies have indicated that modifications to the difluorophenyl group can enhance the antimicrobial properties of derivatives of this compound against resistant bacterial strains.

Case Study 1: Antimicrobial Screening

A study evaluated several derivatives of carboxylic acids, including this compound. Researchers found that structural modifications significantly enhanced the antimicrobial activity against resistant strains, underscoring the importance of optimizing chemical structures for effective drug development.

Case Study 2: Anticancer Efficacy

In a focused study on anticancer effects, this compound demonstrated potent inhibitory effects on A549 cells using MTT assays and flow cytometry to assess cell viability and apoptosis induction. The findings suggest its potential as a therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of 5-(2,6-Difluorophenyl)-5-oxovaleric acid involves its interaction with molecular targets through its difluorophenyl and oxovaleric acid moieties. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

2,6-Difluorophenylacetic acid: This compound shares the difluorophenyl group but has a different backbone structure.

5-(2,6-Dichlorophenyl)-5-oxovaleric acid: Similar in structure but with chlorine atoms instead of fluorine.

5-(2,6-Difluorophenyl)-5-oxopentanoic acid: A closely related compound with a slightly different carbon chain length.

Uniqueness: 5-(2,6-Difluorophenyl)-5-oxovaleric acid is unique due to the specific positioning of the difluorophenyl group and the oxovaleric acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Actividad Biológica

5-(2,6-Difluorophenyl)-5-oxovaleric acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a 2,6-difluorophenyl group attached to a 5-oxovaleric acid moiety, which contributes to its unique properties and interactions with biological systems.

- Molecular Formula : CHFO

- Molecular Weight : 228.19 g/mol

- Boiling Point : Approximately 374.9 °C

- Density : Around 1.314 g/cm³

Biological Activity Overview

Emerging studies suggest that this compound may exhibit significant biological activity, particularly with potential anti-inflammatory and anticancer properties. These activities are hypothesized to arise from its structural features, which may influence its interaction with various biological targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking catalytic activity.

- Cellular Interaction : Interaction studies indicate that it could modulate key signaling pathways involved in inflammation and cancer progression.

- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities with various targets, providing insights into its pharmacodynamics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand the impact of molecular modifications on activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(2,4-Difluorophenyl)-5-oxovaleric acid | CHFO | Different fluorine substitution pattern; potential variations in biological activity |

| 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid | CHClFO | Chlorine substitution may alter reactivity and selectivity in biological systems |

| 5-(3,4-Difluorophenyl)-5-oxovaleric acid | CHFO | Variation in fluorine positioning could impact solubility and interaction profiles |

Case Studies and Research Findings

- Antiproliferative Effects : In vitro studies have shown that compounds with similar structures can exhibit cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). This suggests a potential role for this compound in cancer therapy .

- Enzyme Interaction Studies : Research indicates that the compound may interact with topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme could lead to antiproliferative effects in cancer cells .

- Inflammation Modulation : Preliminary data suggest that the compound may influence inflammatory pathways, although specific mechanisms remain to be elucidated .

Propiedades

IUPAC Name |

5-(2,6-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-7-3-1-4-8(13)11(7)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTHKKKNBOLTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645337 | |

| Record name | 5-(2,6-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-43-3 | |

| Record name | 2,6-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,6-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.